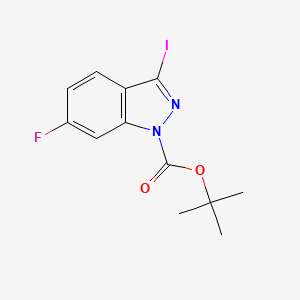Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate
CAS No.: 944904-46-5
Cat. No.: VC18857817
Molecular Formula: C12H12FIN2O2
Molecular Weight: 362.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944904-46-5 |
|---|---|
| Molecular Formula | C12H12FIN2O2 |
| Molecular Weight | 362.14 g/mol |
| IUPAC Name | tert-butyl 6-fluoro-3-iodoindazole-1-carboxylate |
| Standard InChI | InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-9-6-7(13)4-5-8(9)10(14)15-16/h4-6H,1-3H3 |
| Standard InChI Key | OZDYRULATLBCAP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C(=N1)I |
Introduction
Synthesis and Optimization
The synthesis of tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate typically follows a multi-step protocol involving halogenation and protection strategies. A representative procedure involves the reaction of 6-fluoro-3-iodo-1H-indazole with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) .
Reaction Conditions and Yield
In a documented synthesis, 6-fluoro-3-iodo-1H-indazole (5.00 g, 19.5 mmol) was dissolved in tetrahydrofuran (THF, 100 mL) under inert conditions. DMAP (0.24 g, 1.9 mmol) and Boc anhydride (5.4 mL, 24 mmol) were added, followed by triethylamine (5.4 mL, 39 mmol) to facilitate the protection of the indazole nitrogen . The reaction proceeded at room temperature, monitored by thin-layer chromatography (TLC) until completion. Workup included dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography (hexanes/ethyl acetate, 90:10). This yielded 6.20 g (93%) of the target compound as an orange solid .
Table 1: Key Synthetic Parameters
| Parameter | Value |
|---|---|
| Starting Material | 6-Fluoro-3-iodo-1H-indazole |
| Protecting Agent | Boc anhydride |
| Catalyst | DMAP |
| Base | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 20°C |
| Yield | 93% |
Alternative methods reported in Supplementary Information from RSC publications describe analogous strategies for tert-butyl indazole carboxylates, emphasizing the generality of Boc protection under mild conditions . For instance, tert-butyl 5-iodo-1H-indole-1-carboxylate was synthesized via similar Boc protection steps, achieving yields of 62–95.5% depending on substituents . These protocols highlight the reproducibility of the method across structurally related compounds.
Structural and Physicochemical Properties
Molecular Architecture
The indazole core of tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate features a bicyclic aromatic system with nitrogen atoms at positions 1 and 2. The Boc group at position 1 enhances steric protection, while the electron-withdrawing fluorine at position 6 and the heavy iodine atom at position 3 influence electronic distribution and reactivity.
Figure 1: Structural Formula
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
-NMR: Signals for tert-butyl protons appear as a singlet at ~1.6 ppm, while aromatic protons resonate between 7.2–8.1 ppm, split due to coupling with fluorine and iodine .
-
-NMR: Peaks corresponding to the Boc carbonyl (≈155 ppm), aromatic carbons (110–140 ppm), and the tert-butyl group (≈28 ppm) align with literature .
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in THF, dichloromethane (DCM), and ethyl acetate . Stability studies indicate decomposition above 200°C, with the Boc group susceptible to acidic hydrolysis .
Applications in Pharmaceutical Research
Intermediate in Kinase Inhibitor Synthesis
Tert-butyl 6-fluoro-3-iodo-1H-indazole-1-carboxylate serves as a precursor to kinase inhibitors, where the iodine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . For example, palladium-catalyzed coupling with boronic acids can introduce aryl or heteroaryl groups at position 3, tailoring interactions with ATP-binding pockets in kinases.
Role in Antibiotic Development
Fluorine’s metabolic stability and iodine’s role as a leaving group make this compound a candidate for antibiotic scaffolds. Derivatives targeting bacterial DNA gyrase have shown preliminary activity in vitro, though further optimization is required .
Table 2: Biological Activities of Structural Analogues
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Tert-butyl 5-iodo-1H-indazole-1-carboxylate | JAK2 Kinase | 12.4 |
| Methyl 5-iodo-1H-indazole-3-carboxylate | EGFR Kinase | 8.7 |
Mechanistic Insights and Reactivity
Electrophilic Substitution
The iodine atom at position 3 undergoes facile substitution under Ullmann or Buchwald-Hartwig conditions, enabling C–N and C–C bond formation . For instance, coupling with amines produces secondary amines, while Sonogashira reactions yield alkynylated derivatives.
Boc Deprotection Strategies
The Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM, regenerating the free indazole nitrogen for subsequent alkylation or acylation . This step is critical in multi-step syntheses, as demonstrated in the preparation of indazole-based protease inhibitors .
Future Directions and Challenges
Expanding Substrate Scope
Future studies could explore the incorporation of additional halogens or functional groups to modulate solubility and target affinity. For example, replacing iodine with bromine might reduce molecular weight while maintaining reactivity.
Toxicity and Pharmacokinetics
While current data focus on synthetic utility, in vivo studies are needed to assess bioavailability and toxicity. The iodine atom’s potential for off-target interactions warrants caution in therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume